Pim1 Inhibitory Potency vs. Indazole-Based Analog
The target compound's closest characterized analog is (Z)-2-((1H-indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, a potent Pim1 inhibitor with an IC50 of 3 nM and a resolved co-crystal structure (PDB 3UMW) [2]. While direct IC50 data for the target compound is not publicly disclosed in a peer-reviewed format, its differentiation is defined by the FMO+MM-PBSA binding energy calculations within the benzofuranone class. The study demonstrates that the correlation between calculated binding energy (ΔG) and experimental pIC50 for this series achieves an R² = 0.85 when using QM/MM-optimized structures [1]. The target compound's pyridin-3-ylmethylene and 3-chlorobenzyloxy substituents create a unique electrostatic and CH-π interaction fingerprint that is computationally distinct from the indazole-containing analog, which is predicted to result in a significantly different inhibitory profile classified as an activity cliff [1].
Closest analog: IC₅₀ = 3 nM (PDB 3UMW ligand).
Activity cliff model R² = 0.85 for pIC₅₀ prediction; no direct pairwise IC₅₀ disclosed.
| Evidence Dimension | Pim1 Inhibitory Potency and Binding Energy Correlation |
|---|---|
| Target Compound Data | Unique electrostatic/CH-π interaction profile predicted by FMO+MM-PBSA; specific IC50 not publicly benchmarked against indazole analog in primary reference. |
| Comparator Or Baseline | (Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one: IC50 = 3 nM (PDB 3UMW ligand) [2]. |
| Quantified Difference | Binding energy difference vs. comparator is implied by the activity cliff model (R² = 0.85 for pIC50 prediction) but not numerically disclosed for this exact pair. |
| Conditions | Computational model: FMO+MM-PBSA with QM/MM-optimized Pim1-inhibitor complex structures; Experimental baseline: in vitro Pim1 kinase inhibition assay. |
Why This Matters
For researchers procuring a Pim1 inhibitor where the indazole scaffold has failed (e.g., due to poor selectivity or ADMET issues), this compound offers a structurally distinct alternative predicted to exploit different binding interactions, a strategic advantage in lead optimization when navigating an activity cliff.
- [1] Watanabe, C., et al. (2017). Theoretical Analysis of Activity Cliffs among Benzofuranone-Class Pim1 Inhibitors Using the Fragment Molecular Orbital Method with Molecular Mechanics Poisson-Boltzmann Surface Area (FMO+MM-PBSA) Approach. Journal of Chemical Information and Modeling, 57(12), 2996-3010. View Source
- [2] PDB 3UMW. Crystal structure of Pim1 kinase in complex with inhibitor (Z)-2-[(1H-indazol-3-yl)methylene]-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one. View Source
